Introduction to Stavudine and the Significance of Isotopic Labeling
Introduction to Stavudine and the Significance of Isotopic Labeling
An In-Depth Technical Guide to Stavudine-13C-d3: Chemical Properties and Analytical Applications
Stavudine, also known as d4T, is a synthetic thymidine nucleoside analogue that has been used as an antiretroviral medication in the treatment of HIV/AIDS.[1][2] It functions as a nucleoside reverse transcriptase inhibitor (NRTI), which is phosphorylated within cells to its active triphosphate form.[3][4][5] This active metabolite inhibits the HIV reverse transcriptase enzyme, a critical component for viral replication, by competing with the natural substrate, thymidine triphosphate, and by causing DNA chain termination upon its incorporation into the viral DNA.[3][6]
In the realm of pharmaceutical research and clinical diagnostics, the accurate quantification of therapeutic agents like stavudine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This necessitates the use of highly precise and sensitive analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). A cornerstone of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard. Stavudine-13C-d3 serves this exact purpose, providing a reliable reference for the quantification of stavudine.
This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Stavudine-13C-d3, and delves into its application as an internal standard in analytical methodologies.
Chemical Structure and Molecular Properties of Stavudine-13C-d3
The key distinction of Stavudine-13C-d3 from its parent compound lies in the specific incorporation of stable isotopes. The formal name for Stavudine-13C-d3 is 1-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-5-(methyl-13C-d3)pyrimidine-2,4(1H,3H)-dione.[7] This nomenclature precisely describes the location of the isotopic labels.
The molecular structure of Stavudine-13C-d3 is characterized by the replacement of one carbon atom in the methyl group of the thymine base with its heavier isotope, carbon-13 (¹³C). Additionally, the three hydrogen atoms of this same methyl group are substituted with deuterium (²H or D), a stable isotope of hydrogen. This dual labeling results in a molecule that is chemically identical to stavudine in terms of its physical and chemical properties, such as solubility and chromatographic retention time, but possesses a distinct, higher molecular weight.
Below is a visual representation of the chemical structure of Stavudine-13C-d3, highlighting the positions of the isotopic labels.
Caption: Chemical structure of Stavudine-13C-d3 with isotopic labels.
Molecular Weight and Formula
The incorporation of these heavier isotopes directly impacts the molecular weight of the compound. While unlabeled stavudine has a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of approximately 224.21 g/mol , Stavudine-13C-d3 has a distinct molecular composition.[3][6][8][9][10][11]
| Property | Stavudine | Stavudine-13C-d3 |
| Molecular Formula | C₁₀H₁₂N₂O₄ | C₉[¹³C]H₉D₃N₂O₄ |
| Molecular Weight | ~224.21 g/mol | ~228.2 g/mol |
| CAS Number | 3056-17-5 | 2750534-86-0 |
The precise mass difference of 4 Da between the labeled and unlabeled compounds is a critical feature for its use in mass spectrometry-based assays.
Application as an Internal Standard in Bioanalysis
The primary and intended use of Stavudine-13C-d3 is as an internal standard for the quantification of stavudine in biological samples such as plasma, serum, or tissue homogenates.[7] In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to the sample, standard, and blank. The ratio of the analyte signal to the internal standard signal is then used for quantification.
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The ideal internal standard should behave as similarly to the analyte as possible during sample preparation, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry for several reasons:
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Co-elution: Stavudine-13C-d3 has nearly identical chromatographic properties to unlabeled stavudine, meaning they will elute at the same time from the liquid chromatography column. This is crucial for correcting for any variations in retention time.
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Similar Ionization Efficiency: Both the analyte and the internal standard will ionize with very similar efficiencies in the mass spectrometer's ion source. This helps to compensate for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte.
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Correction for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the internal standard. By using the ratio of the two signals, this loss is effectively cancelled out.
Experimental Workflow for Quantification of Stavudine using Stavudine-13C-d3
A typical workflow for the quantification of stavudine in a biological matrix using Stavudine-13C-d3 as an internal standard involves the following steps:
Caption: Workflow for Stavudine quantification using an internal standard.
Detailed Protocol Steps:
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Preparation of Calibration Standards and Quality Controls: A series of calibration standards are prepared by spiking known concentrations of unlabeled stavudine into a blank biological matrix. Quality control (QC) samples are also prepared at low, medium, and high concentrations.
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Sample Preparation:
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A fixed volume of the biological sample (unknown, calibrator, or QC) is taken.
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A known and constant amount of Stavudine-13C-d3 working solution is added to each sample.
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Proteins are precipitated, typically with a solvent like acetonitrile or methanol. The sample is then centrifuged to pellet the precipitated proteins.
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The supernatant is transferred to a clean tube and may be evaporated to dryness under a stream of nitrogen.
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The dried residue is reconstituted in a mobile phase-compatible solvent.
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LC-MS/MS Analysis:
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The reconstituted sample is injected into the LC-MS/MS system.
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Stavudine and Stavudine-13C-d3 co-elute from the analytical column.
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The eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
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The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both stavudine and Stavudine-13C-d3. For example:
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Stavudine: m/z 225.1 → 127.1
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Stavudine-13C-d3: m/z 229.1 → 131.1
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-
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Data Analysis:
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The peak areas for the specified MRM transitions of both the analyte and the internal standard are integrated.
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A calibration curve is constructed by plotting the ratio of the peak area of stavudine to the peak area of Stavudine-13C-d3 against the known concentrations of the calibration standards.
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The concentration of stavudine in the unknown samples is then calculated from the calibration curve using their measured peak area ratios.
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Conclusion
Stavudine-13C-d3 is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its chemical and physical properties, being nearly identical to the parent drug, combined with its distinct and higher molecular weight, make it the ideal internal standard for quantitative bioanalysis by LC-MS/MS. The use of Stavudine-13C-d3 ensures the accuracy, precision, and reliability of analytical data, which is crucial for the safe and effective use of stavudine in a clinical setting. This in-depth understanding of its structure and application is essential for any professional working in the field of antiretroviral drug analysis.
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